

physical and chemical properties of (E)-2-Bromo-2-butenenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-2-Bromo-2-butenenitrile

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An In-depth Technical Guide to (E)-2-Bromo-2-butenenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Bromo-2-butenenitrile is a halogenated α,β -unsaturated nitrile, a class of compounds recognized for their versatile reactivity and potential applications in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of **(E)-2-Bromo-2-butenenitrile**. Due to a scarcity of direct experimental data for this specific compound, this document combines computed data with extrapolated information from closely related analogues to present a predictive yet scientifically grounded resource. All data is clearly delineated as either experimental, computed, or inferred. This guide also outlines plausible synthetic methodologies and discusses potential reactivity and biological significance based on the broader class of α,β -unsaturated nitriles.

Chemical Identity and Physical Properties

(E)-2-Bromo-2-butenenitrile, with the CAS number 24325-95-9, is a small molecule featuring a nitrile group and a bromine atom attached to a butene backbone.^[1] The "(E)" designation indicates the stereochemistry at the double bond, with the higher priority groups on opposite sides.

Table 1: Physical and Chemical Properties of **(E)-2-Bromo-2-butenenitrile**

Property	Value	Data Type	Source
Molecular Formula	C4H4BrN	Computed	PubChem[1]
Molecular Weight	145.99 g/mol	Computed	PubChem[1]
IUPAC Name	(2E)-2-bromobut-2-enenitrile	Standardized	PubChem[1]
CAS Number	24325-95-9	Assigned	PubChem[1]
Canonical SMILES	<chem>C/C=C(\C#N)/Br</chem>	Standardized	PubChem[1]
InChI	InChI=1S/C4H4BrN/c1-2-4(5)3-6/h2H,1H3/b4-2+	Standardized	PubChem[1]
Boiling Point	No experimental data available	-	-
Melting Point	No experimental data available	-	-
Density	No experimental data available	-	-
Solubility	No experimental data available. Expected to be soluble in common organic solvents.	Inferred	-
XLogP3	1.7	Computed	PubChem[1]
Topological Polar Surface Area	23.8 Å²	Computed	PubChem[1]

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for **(E)-2-Bromo-2-butenenitrile** is not readily available in the literature. However, based on the known spectral characteristics of similar compounds, a

predicted profile can be constructed.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two signals corresponding to the methyl and vinyl protons. The chemical shifts can be estimated based on standard additive models.

Table 2: Predicted 1H NMR Chemical Shifts

Proton	Multiplicity	Predicted Chemical Shift (ppm)	Coupling Constant (J)
CH ₃	Doublet	~2.0-2.3	~7 Hz
=CH	Quartet	~6.8-7.2	~7 Hz

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show four distinct signals for the four carbon atoms in the molecule.

Table 3: Predicted 13C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
CH ₃	~15-20
C-Br	~110-120
=CH	~140-150
CN	~115-120

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a sharp, strong absorption for the nitrile group and absorptions for the carbon-carbon double bond and carbon-bromine bond.

Table 4: Predicted IR Absorption Frequencies

Functional Group	Predicted Wavenumber (cm-1)	Intensity
C≡N stretch	2220-2240	Strong, Sharp
C=C stretch	1620-1640	Medium
C-Br stretch	500-600	Medium to Strong

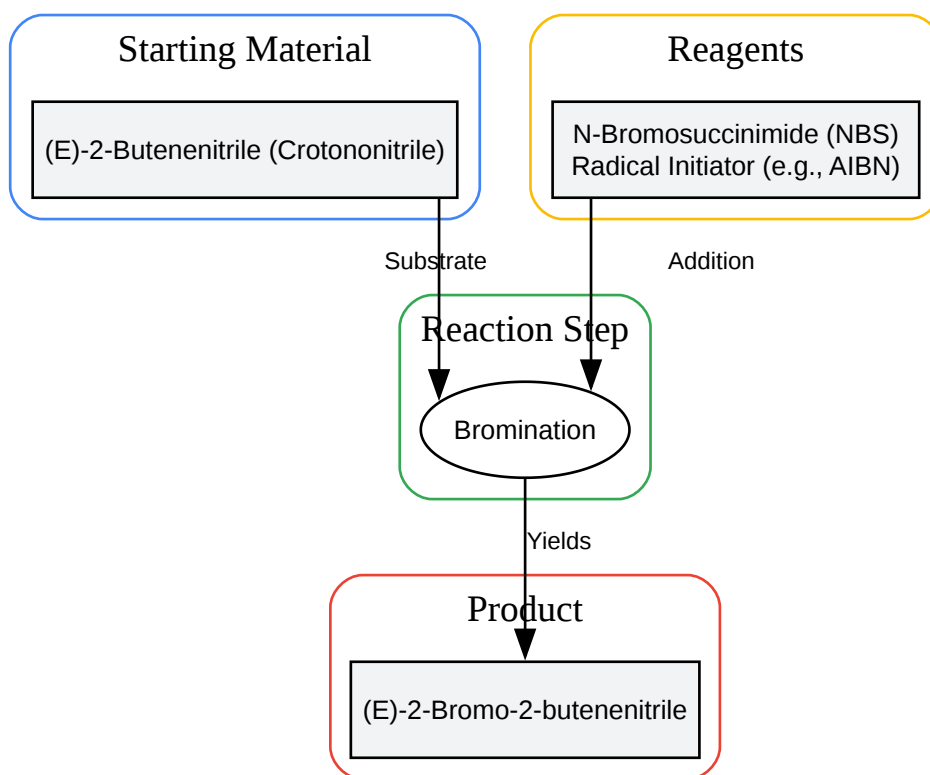
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed. Common fragmentation patterns for brominated compounds and nitriles would include the loss of a bromine radical and the nitrile group.

Synthesis and Experimental Protocols

While a specific, optimized protocol for the synthesis of **(E)-2-Bromo-2-butenenitrile** is not documented, a plausible synthetic route can be devised based on established methods for the preparation of α -bromo- α,β -unsaturated nitriles. A potential approach involves the bromination of (E)-2-butenenitrile (crotononitrile).

Proposed Synthetic Workflow



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Caption: Proposed synthesis of **(E)-2-Bromo-2-butenenitrile**.

Detailed Experimental Protocol (Hypothetical)

- **Reaction Setup:** To a solution of (E)-2-butenenitrile in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
- **Reaction Conditions:** The reaction mixture is heated under reflux with stirring for several hours. The progress of the reaction should be monitored by a suitable technique like gas chromatography (GC) or thin-layer chromatography (TLC).
- **Work-up:** After completion of the reaction, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

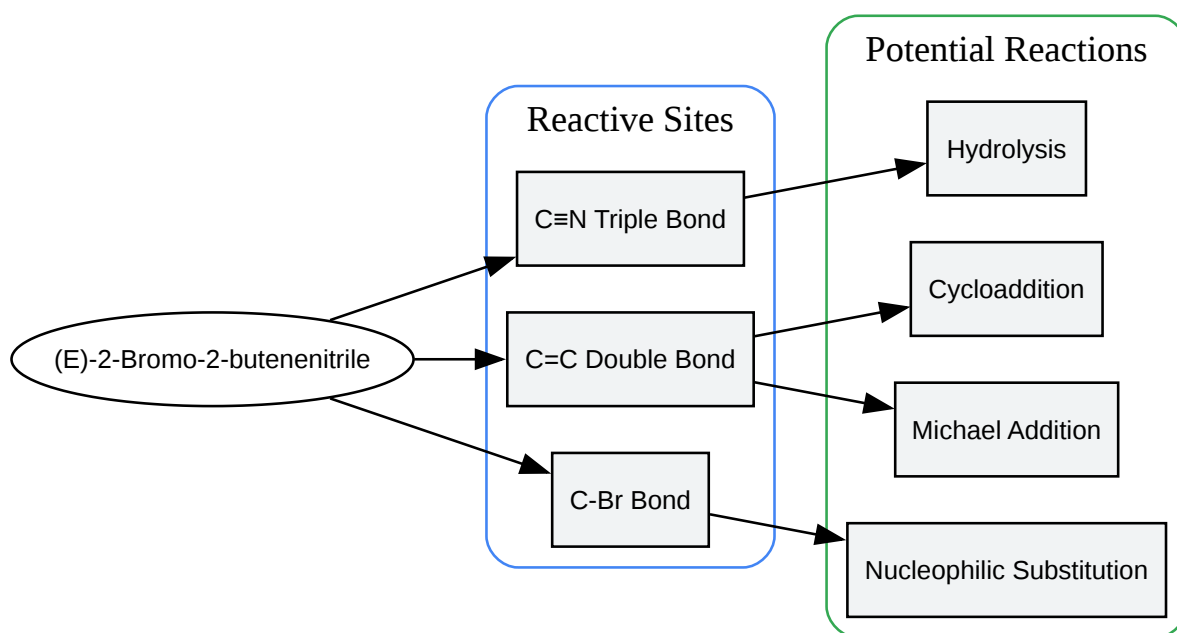
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure **(E)-2-Bromo-2-butenenitrile**.

Reactivity and Chemical Properties

The reactivity of **(E)-2-Bromo-2-butenenitrile** is dictated by the presence of the electron-withdrawing nitrile group and the bromine atom, both of which are attached to the carbon-carbon double bond.

- Nucleophilic Substitution: The bromine atom can potentially be displaced by strong nucleophiles, although vinylic substitutions are generally less facile than those on saturated carbons.
- Michael Addition: The α,β -unsaturated system is susceptible to Michael addition by soft nucleophiles, which would attack the β -carbon.
- Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions.
- Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Logical Relationship of Reactivity



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Caption: Key reactive sites and potential transformations.

Potential Biological Significance and Drug Development Applications

While there is no specific research on the biological activity of **(E)-2-Bromo-2-butenenitrile**, the α,β -unsaturated nitrile moiety is present in several biologically active compounds. This structural motif can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins. This reactivity is a key feature in the design of certain covalent inhibitors.

The nitrile group itself is a common pharmacophore in medicinal chemistry, where it can act as a hydrogen bond acceptor or as a bioisostere for other functional groups.[2][3] The introduction of a nitrile can also improve a molecule's metabolic stability and pharmacokinetic profile.[3]

Given these characteristics, **(E)-2-Bromo-2-butenenitrile** could be a valuable building block for the synthesis of novel bioactive molecules. Its potential to undergo various chemical transformations allows for the generation of diverse chemical libraries for screening in drug discovery programs.

Safety and Handling

Specific toxicity data for **(E)-2-Bromo-2-butenenitrile** is not available. However, based on its structure, it should be handled with caution in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Compounds containing the α,β -unsaturated nitrile moiety can be toxic and are often irritants.

Conclusion

(E)-2-Bromo-2-butenenitrile is a compound of interest for synthetic and medicinal chemists due to its potential as a versatile chemical intermediate. While a comprehensive experimental characterization is currently lacking in the scientific literature, this guide provides a robust, predictive overview of its properties based on computational data and the known chemistry of analogous structures. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential.

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- To cite this document: BenchChem. [physical and chemical properties of (E)-2-Bromo-2-butenenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15348797#physical-and-chemical-properties-of-e-2-bromo-2-butenenitrile]

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